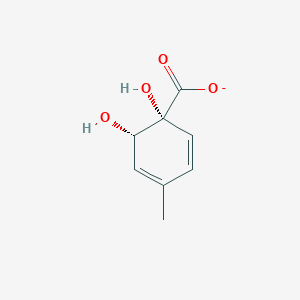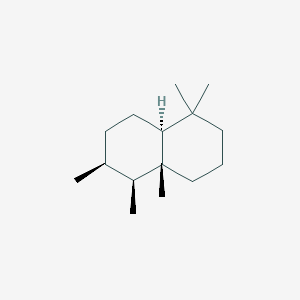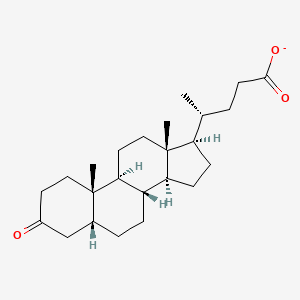
Zolertine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zolertine Hydrochloride is a chemical compound known for its role as an alpha-1 adrenoceptor antagonist. This compound is used primarily in scientific research to study its effects on various biological systems, particularly in the context of vasoconstriction and adrenergic receptor interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zolertine Hydrochloride typically involves the reaction of 1-Phenyl-4-[2-(tetrazol-5-yl)ethyl]piperazine with hydrochloric acid. The process begins with the preparation of 1-Phenyl-4-[2-(tetrazol-5-yl)ethyl]piperazine, which is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
Analyse Chemischer Reaktionen
Types of Reactions: Zolertine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Zolertine Hydrochloride is widely used in scientific research due to its ability to interact with alpha-1 adrenoceptors. Some of its applications include:
Chemistry: Used as a research tool to study the effects of alpha-1 adrenoceptor antagonists on chemical reactions.
Biology: Used to investigate the role of alpha-1 adrenoceptors in various biological processes, including vasoconstriction and neurotransmission.
Medicine: Studied for its potential therapeutic applications in conditions involving abnormal vasoconstriction and hypertension.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes
Wirkmechanismus
Zolertine Hydrochloride exerts its effects by binding to alpha-1 adrenoceptors, which are G protein-coupled receptors involved in the regulation of vascular tone. By antagonizing these receptors, this compound inhibits the vasoconstrictive effects of endogenous catecholamines, leading to vasodilation and reduced blood pressure .
Vergleich Mit ähnlichen Verbindungen
Prazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension.
Terazosin: Similar to prazosin, used for hypertension and benign prostatic hyperplasia.
Doxazosin: Also an alpha-1 adrenoceptor antagonist with similar applications
Uniqueness of Zolertine Hydrochloride: this compound is unique in its specific binding affinity and selectivity for alpha-1 adrenoceptors. It has been shown to have higher affinity for alpha-1D adrenoceptors compared to alpha-1A adrenoceptors, making it a valuable tool for studying the differential roles of these receptor subtypes .
Eigenschaften
CAS-Nummer |
7241-94-3 |
|---|---|
Molekularformel |
C13H19ClN6 |
Molekulargewicht |
294.78 g/mol |
IUPAC-Name |
1-phenyl-4-[2-(2H-tetrazol-5-yl)ethyl]piperazine;hydrochloride |
InChI |
InChI=1S/C13H18N6.ClH/c1-2-4-12(5-3-1)19-10-8-18(9-11-19)7-6-13-14-16-17-15-13;/h1-5H,6-11H2,(H,14,15,16,17);1H |
InChI-Schlüssel |
QVIZGERPBBPGRI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=NNN=N2)C3=CC=CC=C3.Cl |
Kanonische SMILES |
C1CN(CCN1CCC2=NNN=N2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[2-(7-Methanesulfonyl-1,2,4,5-tetrahydro-benzo[d]azepin-3-yl)-ethyl]-cyclohexyl}-3-(5-methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B1240764.png)
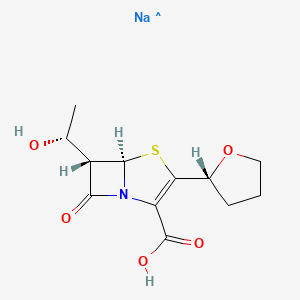
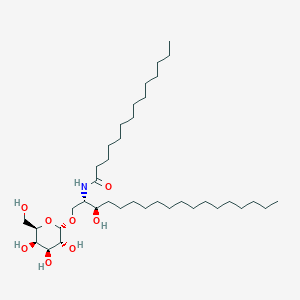
![ethyl 3-[[4-[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B1240767.png)
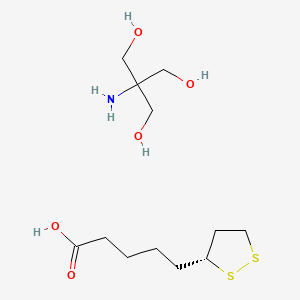
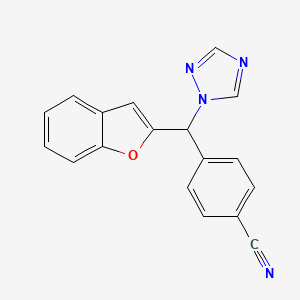


![(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-oxireno[j]isochromen-7-yl (3S)-3-hydroxybutanoate](/img/structure/B1240780.png)
